7beta-Hydroxycholesterol

Catalog No.
S595433
CAS No.
566-27-8
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7beta-Hydroxycholesterol

CAS Number

566-27-8

Product Name

7beta-Hydroxycholesterol

IUPAC Name

(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

OYXZMSRRJOYLLO-KGZHIOMZSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Synonyms

7 alpha-hydroxycholesterol, 7 beta-hydroxycholesterol, 7alpha-hydroxycholesterol, 7beta-hydroxycholesterol, cholest-5-en-3 beta,7 alpha-diol, cholest-5-en-3 beta,7 alpha-diol, (3beta)-isomer, cholest-5-en-3 beta,7 alpha-diol, (3beta,7alpha)-isomer, 14C-labeled, cholest-5-en-3 beta,7 alpha-diol, (3beta,7beta)-isomer, cholest-5-en-3beta,7beta-diol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

The exact mass of the compound 7beta-Hydroxycholesterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Oxysterols - Hydroxycholesterols - Supplementary Records. It belongs to the ontological category of oxysterol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

7beta-Hydroxycholesterol (7β-OHC) is an oxysterol, a C7-oxygenated derivative of cholesterol formed through both non-enzymatic autoxidation and specific enzymatic pathways.[1][2][3][4] It is functionally distinct from its C7 epimer, 7alpha-hydroxycholesterol, and other common oxysterols like 7-ketocholesterol. As a bioactive lipid, it is implicated in modulating cellular processes such as apoptosis, inflammation, and oxidative stress, making the choice of the specific C7 stereoisomer a critical parameter in experimental design.[5][6][7] This compound is typically supplied as a white to off-white powder soluble in organic solvents like ethanol and methanol, and requires storage at -20°C, protected from light and moisture, to ensure stability for at least two years.[5][6]

Substituting 7beta-Hydroxycholesterol (7β-OHC) with its stereoisomer, 7alpha-hydroxycholesterol (7α-OHC), or its oxidation product, 7-ketocholesterol (7-KC), is a critical experimental error that leads to fundamentally different and non-reproducible outcomes. For instance, 7α-OHC actively induces the expression of the pro-inflammatory chemokine CCL2 in THP-1 macrophages, a key event in modeling atherosclerosis, whereas 7β-OHC and 7-KC fail to produce this effect entirely.[8][9] This demonstrates that the specific stereochemistry at the C7 position dictates biological function, making these compounds unsuitable as procurement substitutes for one another in inflammation, cytotoxicity, and metabolic pathway studies.[8][9][10] Using an uncharacterized mixture or the wrong isomer will yield data that is not comparable to studies specifying the beta form.

Distinct Pro-Inflammatory Signaling: No CCL2 Induction Unlike 7α-Epimer

In studies using THP-1 human monocytic cells, treatment with 7alpha-hydroxycholesterol (7α-OHC) significantly increased the gene transcription and protein production of the pro-inflammatory chemokine CCL2. In direct contrast, under the same experimental conditions, neither 7beta-Hydroxycholesterol (7β-OHC) nor 7-ketocholesterol (7-KC) induced any expression of CCL2.[8][9] The conditioned medium from cells treated with 7α-OHC enhanced monocyte migration, an effect that was absent in medium from cells treated with 7β-OHC or 7-KC.[8]

Evidence DimensionInduction of CCL2 Chemokine Expression
Target Compound DataNo induction of CCL2 expression
Comparator Or Baseline7alpha-Hydroxycholesterol: Significant induction of CCL2 gene transcription and protein production.
Quantified DifferenceQualitative difference (No effect vs. Strong induction)
ConditionsTHP-1 human monocyte/macrophage cell line.

This provides a clear functional basis for selecting 7β-OHC as a negative control or to study non-CCL2 mediated inflammatory pathways, as its 7α-epimer is an active and specific inducer.

Precursor Incompatibility: Not a Substrate for the Key Bile Acid Synthesis Enzyme CYP7A1

The enzyme cholesterol 7alpha-hydroxylase (CYP7A1) is the rate-limiting step in the primary pathway of bile acid synthesis, specifically converting cholesterol to 7alpha-hydroxycholesterol.[11][12] This enzyme is highly specific for its substrate and the stereochemistry of the hydroxylation.[12][13] While CYP7A1 can metabolize cholesterol and, to some extent, 24-hydroxycholesterol, it does not produce 7beta-Hydroxycholesterol.[14] Therefore, 7β-OHC cannot be used as a substitute for 7α-OHC in studies involving the canonical bile acid synthesis pathway, as it is not a substrate for the key initiating enzyme.

Evidence DimensionSubstrate Suitability for CYP7A1
Target Compound DataNot a product or substrate of the CYP7A1-mediated pathway.
Comparator Or BaselineCholesterol & 7alpha-Hydroxycholesterol: The primary substrate and product, respectively, of the rate-limiting CYP7A1 enzyme in bile acid synthesis.
Quantified DifferenceFunctional exclusion from the primary metabolic pathway.
ConditionsIn vivo and in vitro models of the classic bile acid synthesis pathway.

For researchers studying bile acid metabolism, procuring 7β-OHC is essential for use as a negative control or to investigate alternative, non-CYP7A1-dependent metabolic or signaling pathways.

Differential Cytotoxicity Profile Compared to Related Sterols

7beta-Hydroxycholesterol is a well-documented inducer of cytotoxicity and apoptosis in various cell lines, including vascular and immune cells.[5][10] In a comparative study on U937 cells, 30 µM of 7β-OHC caused a significant decrease in cell viability at 24 hours. In contrast, a mixture of β-sitosterol oxides required higher concentrations (60 µM and 120 µM) to achieve a significant viability decrease at the same time point.[15] Furthermore, the cytotoxic effects of 7β-OHC are nullified upon esterification; 7beta-hydroxycholesteryl-3-oleate showed none of the cytotoxic features observed with the free oxysterol, establishing the free 7β-hydroxyl group as essential for this activity.[10]

Evidence DimensionConcentration required for cytotoxicity
Target Compound DataSignificant decrease in viability at 30 µM (24h)
Comparator Or Baselineβ-sitosterol oxides: Required 60-120 µM for similar effect.[15] 7β-hydroxycholesteryl-3-oleate: No cytotoxic effects observed.[10]
Quantified DifferenceApproximately 2- to 4-fold more potent than β-sitosterol oxides; qualitatively distinct from its oleate ester.
ConditionsU937 human monocytic cell line.

This demonstrates a specific and potent structure-activity relationship, making the procurement of the precise, unesterified 7β-OHC form critical for achieving consistent results in apoptosis and cytotoxicity assays.

Negative Control in Studies of CCL2-Mediated Inflammation

For research focused on the specific role of 7α-hydroxycholesterol in promoting monocyte migration and inflammation via CCL2 signaling, 7β-OHC is the essential negative control. Its inability to induce CCL2 provides a rigorous method to confirm that the observed effects are specific to the 7α-epimer and not a general property of 7-hydroxylated sterols.[8][9]

Investigating Non-Canonical Oxysterol Metabolism and Signaling

When the research goal is to explore metabolic or signaling pathways independent of the main CYP7A1-mediated bile acid synthesis route, 7β-OHC is the appropriate tool. Since it is not a substrate for CYP7A1, any observed biological effects can be attributed to alternative pathways, providing clearer, more easily interpretable results.[11][12]

Developing Structure-Activity Relationship (SAR) Models for Sterol-Induced Cytotoxicity

To precisely define the structural requirements for oxysterol-induced apoptosis, 7β-OHC serves as a benchmark compound. Its defined cytotoxic potency can be compared against modified forms (like its oleate ester) or other sterols to build accurate SAR models, which is critical in toxicology and drug development.[10]

Physical Description

Solid

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

UNII

N9616291J4

Other CAS

566-27-8

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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